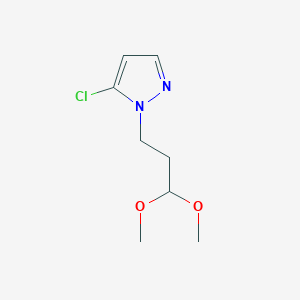

5-Chloro-1-(3,3-dimethoxypropyl)-1H-pyrazole

Description

Properties

Molecular Formula |

C8H13ClN2O2 |

|---|---|

Molecular Weight |

204.65 g/mol |

IUPAC Name |

5-chloro-1-(3,3-dimethoxypropyl)pyrazole |

InChI |

InChI=1S/C8H13ClN2O2/c1-12-8(13-2)4-6-11-7(9)3-5-10-11/h3,5,8H,4,6H2,1-2H3 |

InChI Key |

VIHBWIJCKRVNCX-UHFFFAOYSA-N |

Canonical SMILES |

COC(CCN1C(=CC=N1)Cl)OC |

Origin of Product |

United States |

Biological Activity

5-Chloro-1-(3,3-dimethoxypropyl)-1H-pyrazole is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological evaluation, and potential applications in pharmacology.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. The general synthetic route can be summarized as follows:

- Starting Materials : The synthesis begins with commercially available 5-chloro-1H-pyrazole.

- Reagents : The reaction requires a suitable base and a solvent such as ethanol or acetic acid.

- Reaction Conditions : The mixture is usually heated under reflux conditions to facilitate the formation of the pyrazole derivative.

Biological Activity

The biological activity of pyrazole derivatives, including this compound, has been extensively studied across various fields such as oncology, anti-inflammatory responses, and antimicrobial activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. Notably, compounds containing the pyrazole moiety have demonstrated significant antiproliferative effects against various cancer cell lines:

- Cell Lines Tested : Research indicates that this compound exhibits cytotoxic effects on breast cancer (MDA-MB-231), liver cancer (HepG2), and lung cancer cell lines.

- Mechanism of Action : The mechanism is believed to involve the inhibition of key enzymes involved in tumor progression such as topoisomerase II and EGFR .

Antimicrobial and Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown promise in antimicrobial and anti-inflammatory applications:

- Antibacterial Activity : Pyrazole derivatives have been reported to exhibit activity against Gram-positive and Gram-negative bacteria.

- Anti-inflammatory Effects : Studies suggest that these compounds can reduce inflammation markers in vitro, indicating potential use in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity:

| Substituent | Effect on Activity |

|---|---|

| 5-Chloro | Enhances cytotoxicity against cancer cells |

| 3,3-Dimethoxypropyl | Improves solubility and bioavailability |

| Additional groups (e.g., nitro) | Potentially increases potency against specific targets |

Case Studies

Several case studies have documented the biological activity of similar pyrazole derivatives:

- Study on Anticancer Properties : A recent study evaluated a series of pyrazole derivatives for their anticancer activity against various cell lines. The results indicated that modifications at the 5-position significantly enhanced cytotoxicity compared to unsubstituted analogs .

- Anti-inflammatory Evaluation : Another research effort focused on assessing the anti-inflammatory effects of substituted pyrazoles in animal models. The findings suggested a marked reduction in inflammatory cytokines following treatment with 5-chloro derivatives .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Substituent Effects on Physicochemical Properties

The 3,3-dimethoxypropyl group distinguishes the target compound from analogs with alkyl, aryl, or carbaldehyde substituents. Key comparisons include:

- Polarity and Solubility : The dimethoxypropyl group’s ether oxygens increase polarity compared to alkyl chains (e.g., 1,3-dipropyl analog ) but reduce steric bulk relative to triisopropylsilyl groups .

- Reactivity : Unlike the carbaldehyde-containing analog , the target compound lacks electrophilic sites, suggesting greater stability under basic or nucleophilic conditions.

Spectroscopic Data Comparison

Key NMR shifts for substituents in related compounds:

- The dimethoxypropyl group’s methoxy protons are expected near δ3.3–3.5, similar to ethers in other pyrazole derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.